Cas no 1784501-48-9 (3-(Azetidin-3-yl)-1-methyl-1H-1,2,4-triazole)

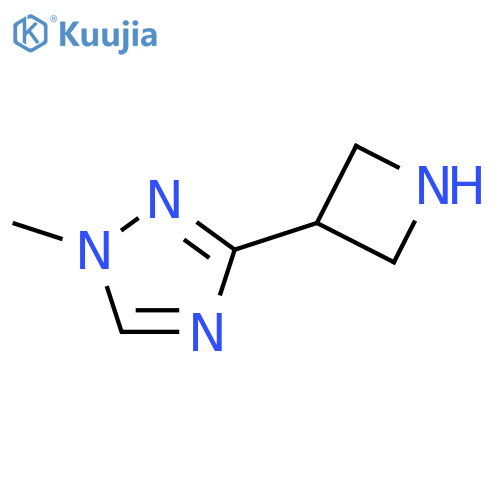

1784501-48-9 structure

商品名:3-(Azetidin-3-yl)-1-methyl-1H-1,2,4-triazole

CAS番号:1784501-48-9

MF:C6H10N4

メガワット:138.17040014267

CID:5152449

3-(Azetidin-3-yl)-1-methyl-1H-1,2,4-triazole 化学的及び物理的性質

名前と識別子

-

- 3-(Azetidin-3-yl)-1-methyl-1H-1,2,4-triazole

-

- インチ: 1S/C6H10N4/c1-10-4-8-6(9-10)5-2-7-3-5/h4-5,7H,2-3H2,1H3

- InChIKey: FVJWHYXETFSNEP-UHFFFAOYSA-N

- ほほえんだ: N1(C)C=NC(C2CNC2)=N1

3-(Azetidin-3-yl)-1-methyl-1H-1,2,4-triazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM536807-500mg |

3-(Azetidin-3-yl)-1-methyl-1H-1,2,4-triazole |

1784501-48-9 | 95%+ | 500mg |

$1722 | 2023-02-02 | |

| Chemenu | CM536807-1g |

3-(Azetidin-3-yl)-1-methyl-1H-1,2,4-triazole |

1784501-48-9 | 95%+ | 1g |

$2590 | 2023-02-02 |

3-(Azetidin-3-yl)-1-methyl-1H-1,2,4-triazole 関連文献

-

Ping Tong Food Funct., 2020,11, 628-639

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

1784501-48-9 (3-(Azetidin-3-yl)-1-methyl-1H-1,2,4-triazole) 関連製品

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬